Cas no 51325-29-2 (Glycine, glycylglycyl-L-serylglycyl-)
51325-29-2 structure
Product Name:Glycine, glycylglycyl-L-serylglycyl-
CAS No:51325-29-2
MF:C11H19N5O7
MW:333.297862291336
CID:362538
PubChem ID:9880721
Update Time:2025-04-19
Glycine, glycylglycyl-L-serylglycyl- Chemical and Physical Properties
Names and Identifiers
-
- Glycine, glycylglycyl-L-serylglycyl-
- 2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid
- Glycylglycyl-L-serylglycylglycine
- 51325-29-2
- SCHEMBL1862138
- DTXSID20432268
-
- Inchi: 1S/C11H19N5O7/c12-1-7(18)13-3-9(20)16-6(5-17)11(23)15-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,23)(H,16,20)(H,21,22)/t6-/m0/s1
- InChI Key: MGHPRJXUGLYWAA-LURJTMIESA-N
- SMILES: OC[C@@H](C(NCC(NCC(=O)O)=O)=O)NC(CNC(CN)=O)=O
Computed Properties
- Exact Mass: 333.12857
- Monoisotopic Mass: 333.12844796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.7
- Topological Polar Surface Area: 200Ų
Experimental Properties
- PSA: 199.95
Glycine, glycylglycyl-L-serylglycyl- Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
51325-29-2 (Glycine, glycylglycyl-L-serylglycyl-) Related Products
- 923-16-0(D-Alanyl-D-Alanine)
- 2392-61-2(L-Alanyl-L-alanine)
- 1115-78-2(H-D-Ala-Ala-OH)
- 1948-31-8(L-Alanyl-L-alanine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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